2-({[1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-yl]amino}methyl)phenol
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Overview
Description
2-({[1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-yl]amino}methyl)phenol is a chemical compound with a complex structure that includes a phenol group, a pyrazole ring, and a fluoroethyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-yl]amino}methyl)phenol typically involves multiple steps, starting with the preparation of the pyrazole ring and subsequent functionalization. Common synthetic routes include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions.
Introduction of the Fluoroethyl Group: This step often involves nucleophilic substitution reactions using fluoroethyl halides.
Attachment of the Phenol Group: This can be done through a Mannich reaction, where the pyrazole derivative reacts with formaldehyde and phenol under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-({[1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-yl]amino}methyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluoroethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group would yield quinones, while substitution of the fluoroethyl group could yield various substituted derivatives .
Scientific Research Applications
2-({[1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-yl]amino}methyl)phenol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving phenol and pyrazole derivatives.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-({[1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-yl]amino}methyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with amino acid residues in proteins, while the pyrazole ring can participate in π-π stacking interactions. The fluoroethyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-chlorophenyl)aminomethyl]-6-methoxyphenol
- 2-[(4-methoxyanilino)methyl]phenol
- 2-(anilinomethyl)phenol
Uniqueness
2-({[1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-yl]amino}methyl)phenol is unique due to the presence of the fluoroethyl group, which can significantly alter its chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C13H16FN3O |
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Molecular Weight |
249.28 g/mol |
IUPAC Name |
2-[[[1-(2-fluoroethyl)-5-methylpyrazol-4-yl]amino]methyl]phenol |
InChI |
InChI=1S/C13H16FN3O/c1-10-12(9-16-17(10)7-6-14)15-8-11-4-2-3-5-13(11)18/h2-5,9,15,18H,6-8H2,1H3 |
InChI Key |
BFMMBLQMTHQOBI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1CCF)NCC2=CC=CC=C2O |
Origin of Product |
United States |
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